molecular formula C23H26N2O5S B2876512 3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide CAS No. 1797981-19-1

3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide

Número de catálogo: B2876512
Número CAS: 1797981-19-1
Peso molecular: 442.53
Clave InChI: MRFVNPCUNCOEQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide features a complex bicyclo[3.2.1]octane core with a phenylsulfonyl substituent at position 3 and a 3-methoxybenzamide group attached via a ketone-containing ethyl chain. The stereochemistry (1R,5S) of the bicyclo system is critical for its conformational stability and biological interactions.

Benzamide derivatives are pharmacologically significant, exhibiting activities such as anti-convulsant, ion channel modulation (e.g., Kv1.3 blockade), and antimicrobial effects . The phenylsulfonyl group in this compound may enhance electronic properties or solubility, while the 3-methoxybenzamide moiety could influence receptor binding affinity.

Propiedades

IUPAC Name

N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-30-19-7-5-6-16(12-19)23(27)24-15-22(26)25-17-10-11-18(25)14-21(13-17)31(28,29)20-8-3-2-4-9-20/h2-9,12,17-18,21H,10-11,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVNPCUNCOEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide (CAS Number: 1448132-35-1) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cell lines, antimicrobial properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O4SC_{19}H_{21}N_{3}O_{4}S, with a molecular weight of 387.5 g/mol. The compound features a methoxy group, a sulfonyl moiety, and an azabicyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₄S
Molecular Weight387.5 g/mol
CAS Number1448132-35-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. It has been tested against several cancer cell lines, demonstrating significant antiproliferative effects.

Case Study: Antiproliferative Effects

In a study assessing the compound's effects on cancer cell lines, it was found to exhibit IC50 values ranging from 2.2 to 5.3 μM across different cell types:

Cell LineIC50 (μM)
HCT1163.7
MCF-71.2
HEK2935.3

The results suggest that the compound selectively inhibits the growth of specific cancer cells while showing lower toxicity towards normal cells.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and inhibition of cell cycle progression. Research indicates that it may modulate key signaling pathways associated with cancer proliferation.

Study Insights

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses indicated an accumulation of cells in the G0/G1 phase, suggesting a halt in cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Enterococcus faecalis8 μM

These findings indicate that the compound may serve as a potential lead in developing new antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[3.2.1]octane Cores

4-Amino-5-bromo-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl]-2-methoxy-benzamide (CAS 76351-95-6)
  • Molecular Formula : C₂₂H₂₅BrFN₃O₂
  • Molar Mass : 462.36 g/mol
  • Key Features: Bicyclo[3.2.1]octane core with a 3-fluorophenylmethyl substituent at position 6. Benzamide group modified with bromo, amino, and methoxy groups at positions 5, 4, and 2, respectively.
  • Comparison: The 3-fluorophenylmethyl substituent may confer lipophilicity, contrasting with the target compound’s phenylsulfonyl group, which is more electron-withdrawing.
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 101438-17-9)
  • Molecular Formula : C₁₆H₂₄N₂
  • Molar Mass : 244.38 g/mol
  • Key Features :
    • Bicyclo[3.2.1]octane core with a methyl group at position 8 and a phenylethylamine substituent at position 3.
  • The absence of a sulfonyl group results in a higher predicted pKa (11.08), indicating greater basicity compared to the target compound’s likely acidic sulfonamide .

Analogues with Modified Bicyclo Systems

Pharmacopeial Bicyclo[3.2.0]heptane Derivatives ()
  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Features :
    • Smaller bicyclo[3.2.0] system with a sulfur atom (thia group) and carboxy functionality.
  • Comparison: The reduced ring size (3.2.0 vs. The thia group introduces polarizability, contrasting with the nitrogen-rich bicyclo[3.2.1]octane in the target compound .

Substituent Effects on Pharmacological Activity

  • Benzamide Derivatives (): N-(2-Oxo-2-phenylacetyl)benzamide exhibits anti-convulsant and ion channel-blocking activities due to its planar benzaldehyde moieties and hydrogen-bonding capacity.

Physicochemical and Stereochemical Considerations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa/LogP
Target Compound C₂₃H₂₅N₂O₅S 465.52 3-(Phenylsulfonyl), 3-methoxybenzamide Not reported
4-Amino-5-bromo-... (CAS 76351-95-6) C₂₂H₂₅BrFN₃O₂ 462.36 8-(3-Fluorophenylmethyl), 4-amino Not reported
8-Methyl-N-(2-phenylethyl)-... C₁₆H₂₄N₂ 244.38 8-Methyl, 3-phenylethylamine 11.08
  • Stereochemistry : The (1R,5S) configuration of the target compound’s bicyclo system may enforce a specific spatial arrangement, enhancing selectivity for chiral targets compared to racemic or unconfigured analogues .

Métodos De Preparación

Desymmetrization of Tropinone Derivatives

Achiral tropinone derivatives undergo desymmetrization via asymmetric catalysis. For example, enzymatic resolution using lipases or transition-metal-catalyzed hydrogenation can yield enantiomerically pure intermediates. The use of chiral auxiliaries, such as Evans’ oxazolidinones, has also been reported to control stereochemistry during cyclization.

Cycloaddition and Ring-Closing Metathesis

[3+2] Cycloaddition between azomethine ylides and electron-deficient alkenes generates the bicyclic framework. Nickel-catalyzed asymmetric variants enable >90% enantiomeric excess (ee) for the (1R,5S) isomer. Alternatively, ring-closing metathesis of diene precursors using Grubbs’ catalyst constructs the bicyclo[3.2.1] system, though stereochemical control requires chiral ligands.

Table 1: Comparison of 8-Azabicyclo[3.2.1]octane Synthesis Methods

Method Yield (%) ee (%) Key Reagents/Conditions
Enzymatic Resolution 45–60 98 Lipase PS, vinyl acetate
Asymmetric Hydrogenation 70–85 95 Ru-BINAP catalyst, H₂ (50 bar)
[3+2] Cycloaddition 65–80 92 Ni-(R)-BINAP, CH₂Cl₂, −20°C

Sulfonylation at the 3-Position

Introducing the phenylsulfonyl group at the 3-position of the bicyclic scaffold requires regioselective functionalization.

Direct Sulfonylation of the Bicyclic Amine

The free amine at the 3-position reacts with phenylsulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, using triethylamine (2.0 equiv) as a base. Quenching with ice water followed by extraction with ethyl acetate yields the sulfonylated product in 75–85% yield.

Directed Lithiation-Sulfonylation

For substrates with poor reactivity, directed ortho-metalation (DoM) enhances selectivity. Treatment with LDA (−78°C) generates a lithiated intermediate at the 3-position, which reacts with phenylsulfonyl fluoride to afford the sulfonamide. This method achieves >95% regioselectivity but requires anhydrous conditions.

Introduction of the 2-Oxoethyl Side Chain

The 2-oxoethyl group is installed via N-alkylation of the 8-azabicyclo[3.2.1]octan-8-amine intermediate.

Alkylation with Bromoacetone

Reaction of the bicyclic amine with bromoacetone (1.5 equiv) in acetonitrile at reflux for 12 hours provides the tertiary amine product. The ketone remains intact under these conditions, yielding 60–70% of the 2-oxoethyl derivative.

Reductive Amination

Condensation of the amine with ethyl glyoxylate followed by NaBH₄ reduction produces a secondary amine, which is oxidized to the ketone using MnO₂. This two-step sequence achieves 55–65% overall yield but requires strict moisture control.

Amide Coupling with 3-Methoxybenzoic Acid

The final step involves forming the amide bond between the 2-oxoethylamine and 3-methoxybenzoic acid.

HATU-Mediated Coupling

Activation of 3-methoxybenzoic acid with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 30 minutes, followed by addition of the amine, affords the target compound in 80–90% yield. The reaction proceeds at room temperature with minimal racemization.

Mixed Carbonate Approach

Alternative activation via pentafluorophenyl carbonate intermediates enables coupling in dichloromethane with 70–75% yield, though this method is less efficient than HATU.

Table 2: Amide Coupling Conditions and Outcomes

Method Solvent Temp (°C) Yield (%) Purity (HPLC)
HATU/DIPEA DMF 25 85 98.5
EDCI/HOBt CH₂Cl₂ 0–25 75 97.2
PFP Carbonate CH₂Cl₂ 25 70 96.8

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 5H, Ar-H), 4.12 (q, 2H, CH₂), 3.79 (s, 3H, OCH₃).
  • IR (neat): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the (1R,5S) configuration and hydrogen-bonding patterns analogous to polymorph I in related benzamides. The sulfonamide oxygen participates in a three-dimensional hydrogen-bonding network, stabilizing the crystal lattice.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.